

# An In-Depth Technical Guide to 2-Phenyl-1-pyridin-3-yl-ethanone

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## Compound of Interest

Compound Name: **2-Phenyl-1-pyridin-3-yl-ethanone**

Cat. No.: **B081105**

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A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

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## Abstract

This technical guide provides a comprehensive overview of the fundamental properties of **2-Phenyl-1-pyridin-3-yl-ethanone** (CAS No: 14627-92-0), a heterocyclic ketone of significant interest in medicinal chemistry and drug development. This document delves into its physicochemical characteristics, synthetic pathways, potential pharmacological applications, and analytical methodologies. By consolidating available data and presenting it in a structured format, this guide aims to serve as a valuable resource for researchers engaged in the exploration and utilization of this versatile chemical entity.

## Introduction

**2-Phenyl-1-pyridin-3-yl-ethanone**, a structural analog of deoxybenzoin where one phenyl ring is replaced by a pyridine moiety, has emerged as a valuable building block in the synthesis of complex organic molecules. Its unique combination of a flexible phenacyl group and a basic pyridine ring imparts specific steric and electronic properties that are attractive for designing molecules with targeted biological activities. This guide will systematically explore the core scientific attributes of this compound, providing a foundational understanding for its application in research and development.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **2-Phenyl-1-pyridin-3-yl-ethanone** is crucial for its handling, formulation, and interpretation of its biological activity. The key properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	14627-92-0	<a href="#">[1]</a>
Molecular Formula	C <sub>13</sub> H <sub>11</sub> NO	<a href="#">[2]</a>
Molecular Weight	197.23 g/mol	<a href="#">[2]</a>
Boiling Point	352.6 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.127 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	174.9 °C	<a href="#">[2]</a>
LogP	2.507	<a href="#">[2]</a>
Storage	Sealed in a dry environment at room temperature.	<a href="#">[3]</a>

Note: An experimental melting point and pKa for this specific isomer are not readily available in the cited literature. The pKa of the conjugate acid of pyridine is approximately 5.2, and the presence of the phenacyl group is expected to influence this value.

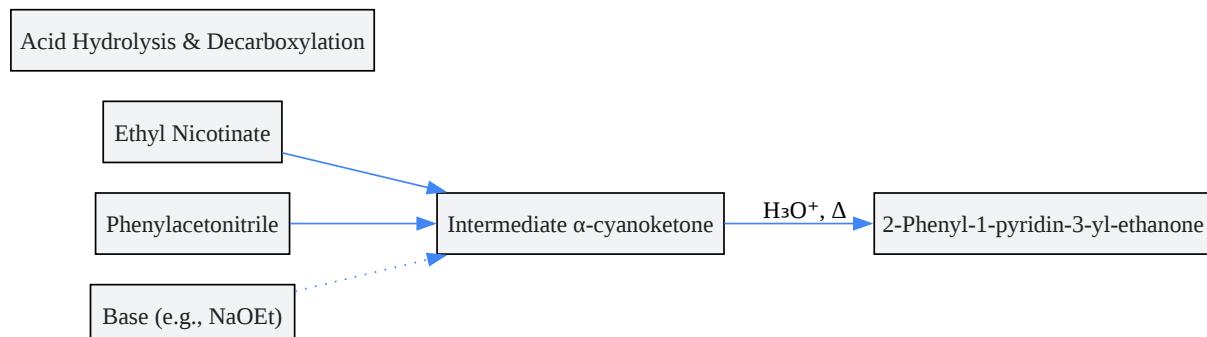
## Synthesis of 2-Phenyl-1-pyridin-3-yl-ethanone

The synthesis of **2-Phenyl-1-pyridin-3-yl-ethanone** can be achieved through several routes, with the Claisen condensation being a commonly employed method. This section outlines a general, yet detailed, protocol for its preparation.

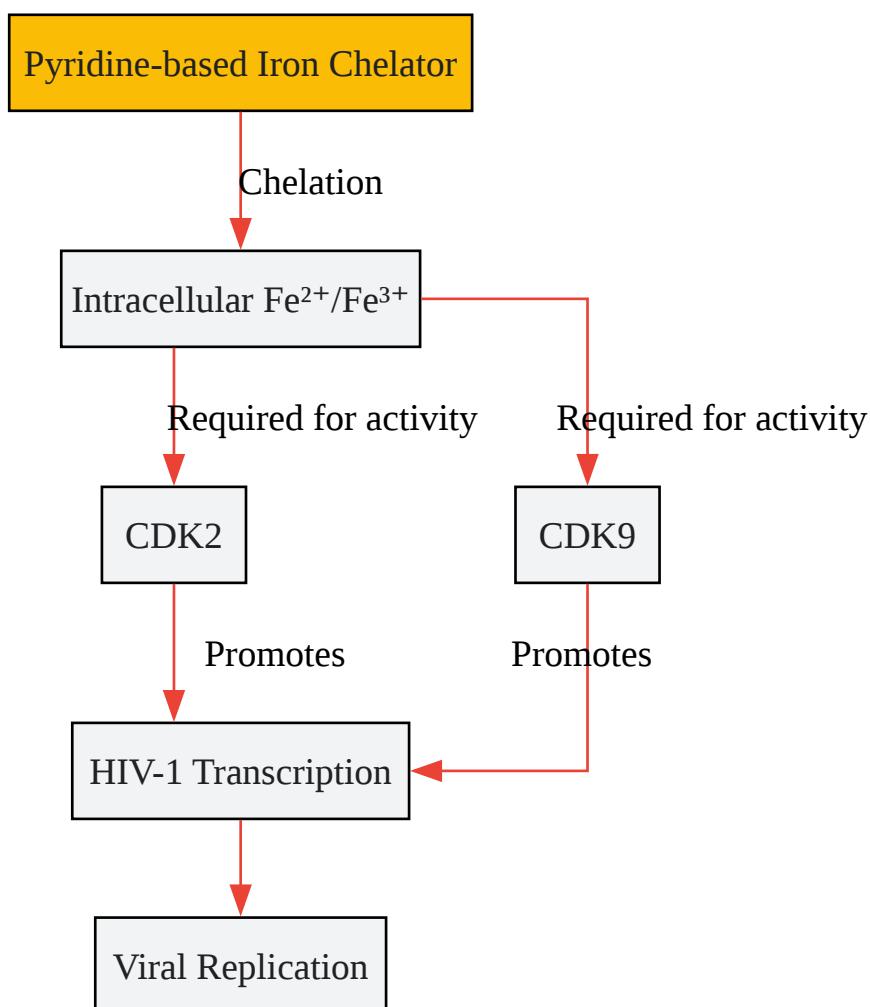
## Synthesis via Claisen Condensation

This synthetic approach involves the base-catalyzed condensation of a nicotinic acid ester (e.g., ethyl nicotinate) with phenylacetonitrile, followed by hydrolysis and decarboxylation.

Reaction Scheme:



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## Sources

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